molecular formula C7H6FNaO4S2 B15256925 Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate

Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate

Cat. No.: B15256925
M. Wt: 260.2 g/mol
InChI Key: BDIQNHKZYFJCBK-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate (CAS No. 1872992-04-5) is a sodium salt of a substituted benzenesulfinic acid. Its molecular formula is C₇H₆FNaO₄S₂, with a molecular weight of 260.24 g/mol . The structure features a fluorine atom at the para-position (C4) and a methanesulfonyl group (-SO₂CH₃) at the meta-position (C3) relative to the sulfinate (-SO₂⁻Na⁺) moiety.

Properties

Molecular Formula

C7H6FNaO4S2

Molecular Weight

260.2 g/mol

IUPAC Name

sodium;4-fluoro-3-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C7H7FO4S2.Na/c1-14(11,12)7-4-5(13(9)10)2-3-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

BDIQNHKZYFJCBK-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)[O-])F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate typically involves the sulfonylation of 4-fluorobenzenesulfonyl chloride with sodium sulfinate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction parameters precisely. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate is used as a building block in organic synthesis. It is employed in the synthesis of complex organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions involving sulfonyl groups. It serves as a probe to investigate the role of sulfonyl groups in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of sulfonyl-containing drugs. It is explored for its antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is a key intermediate in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to other molecules, thereby modifying their chemical properties. The molecular targets include nucleophilic sites on proteins, enzymes, and other organic molecules. The pathways involved in its action include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Sodium 4-(trifluoromethyl)benzene-1-sulfinate

Molecular Formula : C₇H₅F₃O₂S
Key Differences :

  • Substituents : The para-trifluoromethyl (-CF₃) group in this compound replaces the para-fluoro and meta-methanesulfonyl groups in the target compound.
  • Molecular Weight : 234.17 g/mol, lighter than the target compound (260.24 g/mol), due to fewer oxygen atoms and the absence of a methanesulfonyl group.
    Applications : Used as a precursor in cross-coupling reactions due to its ability to act as a sulfonylating agent .

Methyl Trifluoromethanesulfonate

Molecular Formula : CF₃SO₃CH₃
Key Differences :

  • Functional Group : A sulfonate ester (-SO₃CH₃) rather than a sulfinate (-SO₂⁻Na⁺).
  • Reactivity : Sulfonates are more oxidized and less nucleophilic than sulfinates. Methyl trifluoromethanesulfonate is a potent alkylating agent, whereas sulfinates typically participate in sulfonylation or radical reactions.
  • Hazard Profile : Classified as H314 (causes severe skin burns), highlighting its corrosive nature compared to the sodium sulfinate, which lacks explicit hazard statements .

Comparison with Sulfonyl-Containing Agrochemicals

These compounds contain sulfonamide (-SO₂NH-) linkages critical for herbicidal activity . Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate could serve as a synthetic precursor for such agrochemicals, as sulfinates are often intermediates in sulfonamide synthesis.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hazard Profile Key Applications
This compound C₇H₆FNaO₄S₂ 260.24 4-F, 3-SO₂CH₃ Not specified Organic synthesis, intermediates
Sodium 4-(trifluoromethyl)benzene-1-sulfinate C₇H₅F₃O₂S 234.17 4-CF₃ Not specified Cross-coupling reactions
Methyl Trifluoromethanesulfonate CF₃SO₃CH₃ 164.11 N/A H314 (Skin corrosion) Alkylation reactions
Metsulfuron methyl ester (herbicide) C₁₄H₁₅N₅O₆S 381.36 Sulfonamide linkage Varies by formulation Herbicide

Research Findings and Mechanistic Insights

  • Substituent Effects : Electron-withdrawing groups (-F, -SO₂CH₃, -CF₃) enhance the stability of the sulfinate ion by delocalizing negative charge. The meta-methanesulfonyl group in the target compound may sterically hinder reactions at the aromatic ring compared to para-substituted analogs .
  • Safety : Sodium sulfinates generally exhibit lower acute toxicity compared to sulfonate esters like methyl trifluoromethanesulfonate, which require stringent handling protocols .
  • Synthetic Utility : Sulfinates are valuable in forming sulfones, sulfonamides, or thioethers, whereas sulfonates are typically employed as leaving groups or alkylating agents .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation and fluorination of benzene derivatives. For example, alkali salts (e.g., sodium) of fluorophenyl sulfinic acid intermediates are formed under controlled pH and temperature. Evidence from patent applications suggests using sodium salts of 4-fluorophenyl sulfinic acid in multi-step reactions, with purification via recrystallization or chromatography . Optimization involves adjusting solvent polarity (e.g., methanol-buffer systems) and reaction stoichiometry to enhance yield and purity.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is effective for separating impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) confirms the presence of fluorine and methanesulfonyl groups. Mass spectrometry (MS) verifies molecular weight, while X-ray diffraction resolves crystalline structure.

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should test degradation under light, humidity, and temperature. For sulfonate salts, accelerated stability testing at 40°C/75% relative humidity over 6–12 months is standard. Use HPLC to monitor decomposition products (e.g., free sulfonic acid or fluoride ions). Evidence suggests perfluorinated analogs degrade via hydrolysis, necessitating inert-atmosphere storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrument calibration. For example, ¹⁹F NMR chemical shifts vary with pH and counterion concentration. Cross-validate results using multiple techniques (e.g., IR, Raman) and reference standards. Systematic literature reviews, as described in federal scientific reports, recommend compiling raw data from peer-reviewed sources and applying statistical outlier analysis .

Q. What experimental designs are suitable for studying its reactivity in cross-coupling reactions?

  • Methodological Answer : Design kinetic studies under varying catalysts (e.g., palladium complexes) and substrates. Use a factorial approach to test temperature (25–100°C), solvent polarity (DMF vs. THF), and electrophile compatibility. Monitor reaction progress via in situ Raman spectroscopy. Patent data highlight the compound’s utility in synthesizing fluorinated aromatic intermediates, suggesting compatibility with Suzuki-Miyaura couplings .

Q. How do structural modifications (e.g., fluorination patterns) affect its physicochemical properties?

  • Methodological Answer : Compare analogs from the Pharos Project’s perfluorinated compound database . For instance, replacing the methanesulfonyl group with longer perfluoroalkyl chains increases hydrophobicity (logP) but reduces aqueous solubility. Computational modeling (DFT or MD simulations) predicts electronic effects, while differential scanning calorimetry (DSC) quantifies thermal behavior.

Q. What strategies mitigate interference from this compound in environmental or biological assays?

  • Methodological Answer : In biological matrices, use solid-phase extraction (SPE) with C18 columns to isolate the compound from proteins or lipids. For environmental samples, employ ion-pair chromatography with sodium 1-octanesulfonate to separate it from co-eluting anions . Validate recovery rates via spiked samples and LC-MS/MS quantification.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity or bioactivity data?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., OECD guidelines). Compare results against structurally related perfluorinated sulfonates, which often show bioaccumulation trends . Use meta-analysis to identify confounding variables (e.g., cell line variability, exposure duration). Federally compiled datasets emphasize transparency in raw data reporting to facilitate cross-study validation .

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